Djenkolic acid
Overview
Description
Djenkolic acid, also known as jengkolic acid, is a sulfur-containing non-protein amino acid found in the djenkol beans of the Southeast Asian plant Archidendron jiringa . Its chemical structure is similar to cystine but contains a methylene (single carbon) unit between the two sulfur atoms .
Synthesis Analysis
Djenkolic acid was first isolated by Van Veen and Hyman in 1933 from the urine of the natives of Java who had eaten the djenkol bean and were suffering from poisoning . They isolated the djenkolic acid crystals by treating the djenkol beans with barium hydroxide at 30°C for a prolonged period .Molecular Structure Analysis
The comparative structural modeling of djenkolic acid has provided detailed information about the bond lengths and bond angles . The investigation using the molecular mechanics technique confirmed the available information on X-ray refinements for the related compounds methionine and selenomethionine .Chemical Reactions Analysis
The reaction of djenkolic acid with aqueous calcium hydroxide results in the isolation and identification of racemic thiazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis
Djenkolic acid has a chemical formula of C7H14N2O4S2 and a molar mass of 254.33 g/mol . It is soluble in water at 1.02 g L −1 (at 30±0.5°C) .Scientific Research Applications
Structural Modeling
- Scientific Field: Chemistry
- Application Summary: Djenkolic acid and its derivatives containing selenium and tellurium in chalcogen sites (Ch = Se, Te) have been structurally modeled . This has provided detailed information about the bond lengths and bond angles .
- Methods of Application: The investigation used the molecular mechanics technique with good approximation . The standard program Gaussian 03 with graphical interface Gaussview 4.1.2 was used for the structural description .
- Results: The study confirmed the available information on X-ray refinements for the related compounds methionine and selenomethionine, as well as for an estimate made earlier for telluromethionine . It was shown that the Ch-C (3) and Ch-C (4) bond lengths grow in parallel with the increasing anionic radii .
S–CH2–S Bond Formation
- Scientific Field: Biochemistry
- Application Summary: An efficient method for S–CH2–S bond formation between two cysteine residues was developed . This method was applied to a Djenkolic Acid-Containing Cyclic Enkephalin Analog .
- Methods of Application: The thiol-protecting dimethylphosphinothioyl (Mpt) group of Z–Cys (Mpt)–OMe was removed with tetrabutylammonium fluoride hydrate in CH2Cl2 . The thiol-free form gave similar results, albeit the yields were somewhat lower .
- Results: The reaction was successfully used in a synthesis of a cyclic enkephalin analog with the S–CH2–S bridge .
Aluminum Extraction
- Scientific Field: Environmental Chemistry
- Application Summary: Djenkolic acid has been used in a new method for aluminum extraction from drinking water and human serum samples .
- Methods of Application: Djenkolic acid was immobilized on multi-walled carbon nanotubes (MWCNTs-DJKA) for the extraction .
- Results: In the optimized study, the limit of detection (LOD), limit of quantification (LOQ), the linear range, the working range, and the enrichment factor were obtained .
Toxicity Study
- Scientific Field: Toxicology
- Application Summary: The toxicity of djenkolic acid in humans arises from its poor solubility under acidic conditions after consumption of the djenkol bean .
- Methods of Application: Urine analysis of patients reveals erythrocytes, epithelial cells, protein, and the needle-like crystals of djenkolic acid . Urolithiasis can also happen, with djenkolic acid as the nucleus .
- Results: Symptoms such as abdominal discomfort, loin pains, severe colic, nausea, vomiting, dysuria, gross hematuria, and oliguria, occurring 2 to 6 hours after the beans were ingested .
Genital Swelling in Children
- Scientific Field: Pediatrics
- Application Summary: In young children, consumption of djenkol beans, which contain djenkolic acid, has been reported to produce painful swelling of the genitalia .
- Methods of Application: This is an observational finding from cases where children have consumed djenkol beans .
- Results: The swelling is a symptom of djenkolism, a form of food poisoning that can occur after consuming djenkol beans .
Urolithiasis Study
- Scientific Field: Urology
- Application Summary: Djenkolic acid has been studied in the context of urolithiasis, a condition involving the formation of stones in the urinary system .
- Methods of Application: This involves the analysis of urine samples from patients who have consumed djenkol beans . The samples reveal erythrocytes, epithelial cells, protein, and the needle-like crystals of djenkolic acid .
- Results: Urolithiasis can occur, with djenkolic acid serving as the nucleus for stone formation .
Safety And Hazards
Djenkolic acid often causes renal injury, including hypersaturation of djenkolic acid crystals within the urinary system, resulting in subsequent obstructive nephropathy with sludge, stones, or possible spasms . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanylmethylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMNWIBUCGUDO-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198075 | |
Record name | Djenkolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Djenkolic acid | |
CAS RN |
498-59-9 | |
Record name | Djenkolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Djenkolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Djenkolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Djenkolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DJENKOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QHC9R0YFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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